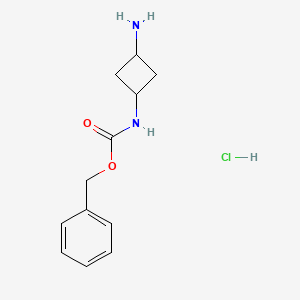

Benzyl (3-aminocyclobutyl)carbamate HCl

描述

Benzyl (3-aminocyclobutyl)carbamate hydrochloride is a chemical compound with the molecular formula C12H16N2O2·HCl It is a derivative of carbamate, featuring a benzyl group attached to a 3-aminocyclobutyl moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3-aminocyclobutyl)carbamate hydrochloride typically involves the protection of the amine group using carbamate protecting groups. One common method is the use of t-butyloxycarbonyl (Boc) protecting group, which can be installed and removed under relatively mild conditions. The carboxybenzyl (CBz) group, which includes a benzyl group, can be removed using catalytic hydrogenation (Pd-C, H2) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves the protection of amines and subsequent deprotection under specific conditions to yield the desired product. The use of catalytic hydrogenation and other mild reaction conditions ensures the efficient production of Benzyl (3-aminocyclobutyl)carbamate hydrochloride.

化学反应分析

Types of Reactions

Benzyl (3-aminocyclobutyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

科学研究应用

Benzyl (3-aminocyclobutyl)carbamate hydrochloride has several scientific research applications, including:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.

Biology: Investigated for its potential role in biological systems due to its structural properties.

Industry: Utilized in the production of various chemical intermediates and as a reagent in industrial processes.

作用机制

The mechanism of action of Benzyl (3-aminocyclobutyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound acts as a protecting group for amines, preventing unwanted reactions during synthesis. The molecular pathways involved include the formation and removal of carbamate groups under specific conditions, such as acidic or basic environments .

相似化合物的比较

Similar Compounds

Benzyl (3-aminocyclobutyl)carbamate: Similar structure but without the hydrochloride component.

t-Butyloxycarbonyl (Boc) carbamate: Another common carbamate protecting group.

Fluorenylmethoxycarbonyl (FMoc) carbamate: Used for protecting amines in peptide synthesis.

Uniqueness

Benzyl (3-aminocyclobutyl)carbamate hydrochloride is unique due to its specific structural configuration, which includes a benzyl group and a 3-aminocyclobutyl moiety. This configuration provides distinct reactivity and stability compared to other carbamate protecting groups, making it valuable in specific synthetic applications .

生物活性

Benzyl (3-aminocyclobutyl)carbamate hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various cellular models, and relevant case studies.

Chemical Structure and Properties

Benzyl (3-aminocyclobutyl)carbamate HCl is characterized by its unique structure, which includes a benzyl group attached to a carbamate moiety and an amino cyclobutane. The molecular formula of the compound is CHClNO, with a molecular weight of approximately 240.69 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Research indicates that compounds in this class may exhibit:

- Cytotoxicity : Inducing cell death in cancer cells through apoptosis or mitotic catastrophe.

- Cell Cycle Arrest : Affecting the progression of the cell cycle, particularly in cancerous cells.

- Autophagy Modulation : Influencing cellular self-degradation processes.

Efficacy in Cancer Models

Recent studies have demonstrated the efficacy of this compound in various cancer cell lines. For instance, a study on breast cancer cells revealed that the compound induced significant cytotoxic effects, particularly in p53-mutant cells, which were found to be more sensitive compared to wild-type cells. The mechanism involved both p53-dependent apoptosis and p53-independent pathways leading to cell death.

Table 1: Summary of Biological Activity in Cancer Cell Lines

| Cell Line | Sensitivity to Treatment | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (p53-mt) | High | Apoptosis and mitotic catastrophe |

| MDA-MB-175-VII (p53-wt) | Moderate | Primarily apoptosis |

| Normal Mammary Epithelial Cells | Low | Minimal cytotoxic response |

Case Studies

- Breast Cancer Study : In a comprehensive evaluation involving multiple breast cancer cell lines, this compound demonstrated over tenfold increased sensitivity in cancerous cells compared to normal mammary epithelial cells. The study utilized trypan blue exclusion assays to quantify cell viability post-treatment, revealing that cancer cells exhibited significantly higher rates of early death within three days of exposure to the compound.

- Mechanistic Insights : Further investigation into the apoptotic pathways indicated that this compound triggered cleavage of PARP and activation of caspases in sensitive cell lines, confirming its role as an effective inducer of programmed cell death.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption : The compound exhibits favorable solubility profiles at physiological pH.

- Metabolism : Initial assessments indicate that it may undergo hepatic metabolism, though specific metabolic pathways require further elucidation.

- Toxicity : Toxicological evaluations are ongoing, with initial findings suggesting a relatively low toxicity profile in non-cancerous cells.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Benzyl (3-aminocyclobutyl)carbamate HCl, and what critical steps ensure high yield?

- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by carbamate protection. For example:

- Cyclobutane Activation : Use of 1,2-bis(trimethylsilyloxy)cyclobutene with HCl in diethyl ether to generate reactive intermediates (e.g., cyclobutanone derivatives) .

- Carbamate Formation : Reaction of the cyclobutylamine intermediate with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) to install the carbamate group .

- HCl Salt Formation : Final treatment with HCl in dioxane or methanol to precipitate the hydrochloride salt, ensuring stability and crystallinity .

Purification via silica gel chromatography (Et₂O/hexane) or reverse-phase HPLC is critical for isolating the product (58–67% yield) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies cyclobutyl proton environments (δ 2.05–2.81 ppm for cyclobutane protons) and carbamate carbonyl signals (δ 169–205 ppm) .

- FT-IR : Confirms carbamate C=O stretches (1697–1794 cm⁻¹) and NH vibrations (3054 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 309.07 [M⁺]) and fragmentation patterns validate molecular weight .

Q. What handling and storage conditions are recommended for this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to HCl volatility .

- Storage : Keep in sealed containers under dry, inert conditions (N₂ atmosphere) at 2–8°C. Avoid moisture to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How does cyclobutane ring strain influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The strained cyclobutane ring increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., amide bond formation). However, ring strain also promotes side reactions like ring-opening. Strategies to mitigate this include:

- Low-Temperature Reactions : Conduct substitutions at 0–5°C to stabilize intermediates .

- Steric Shielding : Use bulky substituents on the cyclobutane to reduce undesired rearrangements .

Q. What are the pH-dependent stability profiles of the benzyl carbamate (Cbz) group in this compound?

- Methodological Answer : The Cbz group is stable under acidic conditions (pH < 1) but hydrolyzes in basic or reducing environments:

Q. How can stereochemical integrity be maintained during amide bond formation involving this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (S)-configured amines) to control stereochemistry .

- Coupling Reagents : Employ EDAC or DCC with catalytic DMAP to minimize racemization during condensation .

- Low-Temperature Monitoring : Track optical rotation or chiral HPLC to detect epimerization early .

Q. How do researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from:

- Reagent Purity : Impurities in cyclobutane precursors (e.g., 1,2-bis(trimethylsilyloxy)cyclobutene) reduce yields. Use freshly distilled reagents .

- Workup Conditions : Incomplete HCl salt precipitation can lead to losses. Optimize solvent polarity (e.g., switch from ether to methanol) .

Validate yields via quantitative NMR or LC-MS against internal standards .

Q. Applications in Drug Discovery

Q. What role does this compound play as a building block in medicinal chemistry?

- Methodological Answer : The cyclobutyl carbamate scaffold is used to:

- Enhance Metabolic Stability : The rigid cyclobutane reduces off-target interactions in protease inhibitors .

- Facilitate Prodrug Synthesis : The Cbz group enables controlled release of active amines via enzymatic cleavage .

Case Study: Condensation with 2-benzyl-3-formamidopropionic acid (via EDAC coupling) generates peptidomimetics with improved bioavailability .

属性

IUPAC Name |

benzyl N-(3-aminocyclobutyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-10-6-11(7-10)14-12(15)16-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,13H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVPTTZDQSXFEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1NC(=O)OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989638-13-2 | |

| Record name | rac-benzyl N-[(1s,3s)-3-aminocyclobutyl]carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。